H-DL-xiIle-DL-Pro-DL-Met-DL-xiIle-DL-Lys-OH
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Overview
Description
The Bax inhibitor peptide, negative control, is a synthetic peptide used in scientific research to study the inhibition of Bax-mediated apoptosis. Bax is a pro-apoptotic protein that promotes cell death by permeabilizing the mitochondrial membrane. The negative control peptide is designed to be cell-permeable but does not inhibit Bax-mediated apoptosis, serving as a control in experiments to validate the specificity of Bax inhibitor peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Bax inhibitor peptide, negative control, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for the Bax inhibitor peptide, negative control, is H-Ile-Pro-Met-Ile-Lys-OH. The synthesis typically involves the following steps:
Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The temporary protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of the Bax inhibitor peptide, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 95%.
Chemical Reactions Analysis
Types of Reactions
The Bax inhibitor peptide, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution under normal conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used to activate carboxyl groups for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers such as triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the Bax inhibitor peptide, negative control, with the sequence H-Ile-Pro-Met-Ile-Lys-OH. The peptide is typically obtained as a white lyophilized solid.
Scientific Research Applications
The Bax inhibitor peptide, negative control, is used in various scientific research applications, including:
Apoptosis Studies: It serves as a control to validate the specificity of Bax inhibitor peptides in experiments studying Bax-mediated apoptosis.
Cell Death Mechanisms: Researchers use it to understand the mechanisms of cell death and the role of Bax in apoptosis.
Drug Development: It is used in the development of therapeutic agents targeting Bax-mediated apoptosis in diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The Bax inhibitor peptide, negative control, does not inhibit Bax-mediated apoptosis. It is designed to be cell-permeable but lacks the functional groups necessary to interact with Bax and prevent its pro-apoptotic activity. This makes it an ideal control in experiments to ensure that observed effects are due to specific Bax inhibition rather than non-specific interactions.
Comparison with Similar Compounds
Similar Compounds
Bax inhibitor peptide V5: A functional Bax inhibitor peptide that inhibits Bax-mediated apoptosis.
Bcl-2 Family Inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which are anti-apoptotic proteins.
Uniqueness
The Bax inhibitor peptide, negative control, is unique in its role as a control peptide. Unlike functional Bax inhibitors, it does not prevent Bax-mediated apoptosis, making it essential for validating the specificity of experimental results. This ensures that the observed effects are due to specific inhibition of Bax rather than off-target effects.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAAYKVABJBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.